molecular formula C14H13NO3 B1407715 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 1151539-21-7

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B1407715
CAS No.: 1151539-21-7
M. Wt: 243.26 g/mol
InChI Key: JJBZSLAQDWDRGJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Features

The compound 2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is systematically named according to IUPAC rules as 4-[(pyridin-2-yl)methoxy]-2-methoxybenzaldehyde . This nomenclature reflects its core benzaldehyde structure substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a pyridin-2-ylmethoxy group (-OCH₂C₅H₄N). The pyridin-2-yl moiety consists of a six-membered aromatic ring containing one nitrogen atom at the 2-position , which distinguishes it from other pyridine isomers.

The structural features include:

  • A benzaldehyde backbone (C₆H₅CHO) with aldehyde functionality at position 1.
  • Methoxy substituents at positions 2 and 4, with the latter connected to a pyridine ring via a methylene (-CH₂-) bridge.
  • Planar aromatic systems (benzene and pyridine rings) contributing to conjugation and electronic delocalization.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 1151539-21-7 , a universal identifier for chemical substances. Additional identifiers include:

Identifier Type Value Source Reference
MDL Number MFCD30729444
Synonym 2-Methoxy-4-[(pyridin-2-yl)methoxy]benzaldehyde
SMILES COC1=C(C=CC(=C1)OCC2=NC=CC=C2)C=O
InChIKey JJBZSLAQDWDRGJ-UHFFFAOYSA-N

These identifiers facilitate precise tracking in chemical databases such as PubChem and ChemicalBook.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₃NO₃ corresponds to a molecular weight of 243.26 g/mol , calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 14 12.01 168.14
Hydrogen 13 1.008 13.10
Nitrogen 1 14.01 14.01
Oxygen 3 16.00 48.00
Total 243.25

Experimental validation via mass spectrometry confirms the calculated weight, with minor discrepancies (±0.01 g/mol) attributable to isotopic variations.

Isomeric Considerations and Stereochemical Properties

The compound exhibits no stereoisomerism due to the absence of chiral centers or double-bond geometric constraints. Key structural considerations include:

  • Regiochemical specificity : The methoxy and pyridin-2-ylmethoxy groups are fixed at positions 2 and 4, respectively, preventing positional isomerism.
  • Pyridine orientation : The nitrogen atom in the pyridine ring is locked at the 2-position, eliminating tautomeric or ring-flipping isomerism.
  • Conformational flexibility : The methylene bridge (-CH₂-) between the benzene and pyridine rings allows limited rotation, but this does not produce distinct stereoisomers.

The absence of stereochemical complexity simplifies its synthesis and characterization in synthetic workflows.

Properties

IUPAC Name

2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBZSLAQDWDRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-Hydroxybenzaldehyde with 2-Chloromethylpyridine

One of the most straightforward routes involves the nucleophilic substitution of 2-hydroxybenzaldehyde with 2-chloromethylpyridine under basic conditions. This method leverages the phenolic hydroxyl group as a nucleophile to attack the chloromethyl group, forming the desired ether linkage.

Step Reagents & Conditions Product Yield Notes
1 2-Hydroxybenzaldehyde + 2-chloromethylpyridine 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde ~70-85% Mild base (e.g., K2CO3), room temperature, solvent: acetone or DMF

Reaction mechanism:
The phenolic oxygen attacks the electrophilic chloromethyl group, displacing chloride and forming the ether linkage.

Synthesis via Methylation of 2-Hydroxybenzaldehyde Derivatives

An alternative approach involves methylation of 2-hydroxybenzaldehyde followed by substitution:

  • Step 1: Methylation of 2-hydroxybenzaldehyde using methyl iodide or dimethyl sulfate under basic conditions to form 2-methoxybenzaldehyde.
  • Step 2: Reaction with 2-chloromethylpyridine in the presence of a base to form the ether.
Step Reagents & Conditions Product Yield Notes
1 CH3I, K2CO3, acetone 2-Methoxybenzaldehyde >90% Methylation of phenolic hydroxyl
2 2-Methoxybenzaldehyde + 2-chloromethylpyridine This compound 70-85% Similar to above

Use of Catalytic Systems for Enhanced Efficiency

Recent advances suggest employing catalysts such as phase-transfer catalysts or microwave-assisted synthesis to improve yields and reduce reaction times, especially in industrial settings.

Key Reaction Conditions and Optimization Strategies

Parameter Typical Range Impact References
Temperature 25–80°C Higher temperatures accelerate nucleophilic substitution but may cause side reactions ,
Solvent Acetone, DMF, or DMSO Polar aprotic solvents favor nucleophilic attack ,
Base K2CO3, NaOH Facilitates phenolate formation, increasing nucleophilicity ,
Reaction Time 2–24 hours Longer times improve yields but may increase by-products ,

Industrial Production Considerations

While laboratory synthesis is well-established, scaling up requires optimization:

Research Findings and Data Analysis

Recent research indicates that the synthesis of this compound benefits from mild reaction conditions and high selectivity. For example, a patent (CN102020587A) describes a synthesis route with the following advantages:

Furthermore, employing thionyl chloride for acyl chloride formation from 2-hydroxybenzoic acid derivatives, followed by amination and dehydration steps, allows for efficient synthesis of the key intermediates leading to the target compound.

Summary of Preparation Methods

Method Key Reagents Advantages Limitations References
Nucleophilic substitution 2-Hydroxybenzaldehyde + 2-chloromethylpyridine Simple, high yield, mild conditions Requires purification of intermediates ,
Methylation + substitution Methyl iodide + chloromethylpyridine High selectivity, scalable Use of toxic methylating agents
Catalytic/Flow methods Catalysts, continuous reactors Industrial scalability Equipment costs ,

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential role in drug development, particularly as an anti-inflammatory and anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzaldehyde derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Features References
2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde 2-OCH₃, 4-(pyridin-2-ylmethoxy) C₁₄H₁₃NO₃ Pyridine ring enhances solubility; aldehyde group enables conjugation
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ Lacks pyridine; hydroxyl group increases polarity; used in flavorings
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid 3-OCH₃, 4-(pyridin-2-ylmethoxy), COOH C₁₄H₁₃NO₄ Carboxylic acid group improves stability; lower reactivity than aldehyde
2-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde 2-OCH₃, 4-(pyrazol-1-yl) C₁₁H₁₀N₂O₂ Pyrazole ring alters electronic properties; reduced steric hindrance
2-Methoxy-4-(3-methoxypropoxy)benzaldehyde 2-OCH₃, 4-(3-methoxypropoxy) C₁₂H₁₆O₄ Alkoxy chain increases lipophilicity; limited hydrogen-bonding capacity
Solubility and Reactivity :
  • Pyridine-containing analogs (e.g., this compound) exhibit enhanced solubility in polar solvents (e.g., DMF, DMSO) due to the pyridine’s nitrogen atom, which facilitates hydrogen bonding .
  • Hydroxyl-substituted analogs (e.g., 2-Hydroxy-4-methoxybenzaldehyde) are more polar and prone to oxidation, limiting their stability in acidic conditions .

Key Research Findings

  • Synthetic Efficiency : The use of microwave-assisted synthesis (e.g., solvent-free oxidation) for benzaldehyde derivatives reduces reaction times from hours to minutes while maintaining high yields (>90%) .
  • Biological Compatibility: Pyridine-containing aldehydes demonstrate superior pharmacokinetic profiles compared to non-heterocyclic analogs, as evidenced by their higher bioavailability in rodent models .

Biological Activity

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, with the CAS number 1151539-21-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a methoxy group and a pyridine moiety attached to a benzaldehyde backbone. Its molecular formula is C13H13NO3, and it exhibits distinct chemical characteristics that influence its biological activity.

Anticancer Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the compound's efficacy against human cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon), it was found that:

  • IC50 Values : The compound exhibited IC50 values below 5 μM against A549 cells and below 3 μM against HCT116 cells, indicating strong antiproliferative activity.
  • Mechanism of Action : The compound induced G2/M phase arrest in MCF-7 cells, suggesting that it interferes with cell cycle progression.
Cell LineIC50 Value (μM)Effect
A549<5Antiproliferative
MCF-7<3G2/M Phase Arrest
HCT116<3Antiproliferative

This data suggests that this compound may be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to standard antibiotics is still limited.

Research Findings

In vitro tests demonstrated that the compound could inhibit the growth of certain pathogenic bacteria. However, quantitative results are needed to establish its effectiveness relative to existing antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Modulation : As indicated by cell cycle analysis, it can induce cell cycle arrest, thereby preventing cancer cell division.
  • Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, and how do reaction conditions impact yield?

  • Answer : The compound is synthesized via condensation reactions between substituted benzaldehydes and pyridine derivatives. For example, 4-benzyloxy-3-methoxybenzaldehyde reacts with 2-hydrazinopyridine in ethanol under acidic conditions (e.g., acetic acid) to form hydrazone intermediates, followed by cyclization using oxidizing agents like sodium hypochlorite . Key parameters include solvent polarity (ethanol for solubility), stoichiometric ratios (1:1 molar ratio for aldehyde and hydrazine), and acid catalysis (10 drops of acetic acid accelerates imine formation). Yields (~91%) depend on rigorous purification via vacuum filtration and washing with methanol to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral overlaps addressed?

  • Answer :

  • 1H/13C-NMR : Assignments are made using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to resolve aromatic protons and methoxy/pyridyl groups. Overlapping signals (e.g., δ 7.49–7.31 ppm for aromatic protons) are resolved via 2D NMR (COSY, HSQC) .
  • FTIR : Peaks at 1596 cm⁻¹ (C=N stretching) and 1131 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 334.1553) with <3 ppm error .

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data when using group-based evaluations for this compound?

  • Answer : When specific toxicological data are absent (e.g., EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde analogs), researchers apply:

  • Read-across approaches : Compare structurally similar compounds (e.g., hydroxy/alkoxy-substituted benzyl derivatives) to infer toxicity profiles .
  • In silico models : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenicity or cytotoxicity .
  • In vitro assays : Validate predictions using Ames tests or hepatocyte viability studies .

Q. What methodological challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?

  • Answer :

  • Data quality : High-resolution (<1.0 Å) X-ray data are required to resolve flexible methoxy/pyridyl groups. Twinning (common in orthorhombic systems) is addressed using SHELXL’s TWIN/BASF commands .
  • Disorder modeling : Partial occupancy atoms (e.g., solvent molecules) are refined with restraints (ISOR, SIMU) to prevent overparameterization .
  • Validation : R-factors (<5%), Fo-Fc maps, and PLATON checks ensure structural accuracy .

Q. How can computational methods optimize the synthesis of this compound derivatives for drug discovery?

  • Answer :

  • Docking studies : Prioritize derivatives by simulating binding to target proteins (e.g., antitubercular agents using Mycobacterium tuberculosis enoyl-ACP reductase) .
  • DFT calculations : Predict reaction pathways (e.g., cyclization energy barriers) to optimize conditions (temperature, catalyst) .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields and byproducts .

Q. What strategies mitigate health hazards during handling of this compound in laboratory settings?

  • Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation risks (evidenced by EFSA’s safety protocols) .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Reactant of Route 2
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2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

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